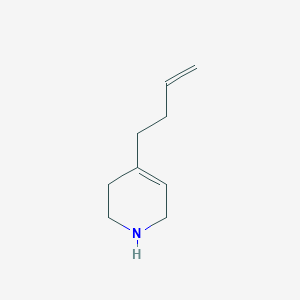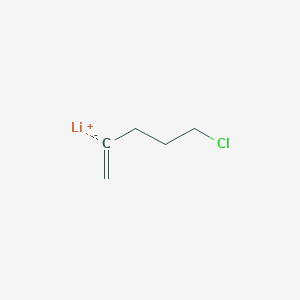
lithium;5-chloropent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;5-chloropent-1-ene is an organolithium compound with the molecular formula C5H9ClLi It is a derivative of 5-chloropent-1-ene, where a lithium atom is bonded to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-chloropent-1-ene typically involves the reaction of 5-chloropent-1-ene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 5-chloropent-1-ene is treated with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;5-chloropent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boronic acids, and various electrophiles. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent oxidation or hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with a halide, the product would be a substituted pentene derivative.
Applications De Recherche Scientifique
Lithium;5-chloropent-1-ene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of lithium;5-chloropent-1-ene involves the reactivity of the lithium-carbon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, forming new bonds and creating more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropent-1-ene: The parent compound without the lithium atom.
5-Chloropent-1-yne: A similar compound with a triple bond instead of a double bond.
5-Bromopent-1-ene: A similar compound with a bromine atom instead of chlorine.
Uniqueness
Lithium;5-chloropent-1-ene is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The lithium-carbon bond is highly reactive, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
92490-53-4 |
|---|---|
Formule moléculaire |
C5H8ClLi |
Poids moléculaire |
110.5 g/mol |
Nom IUPAC |
lithium;5-chloropent-1-ene |
InChI |
InChI=1S/C5H8Cl.Li/c1-2-3-4-5-6;/h1,3-5H2;/q-1;+1 |
Clé InChI |
XNRRNMCFJKSSKW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=[C-]CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


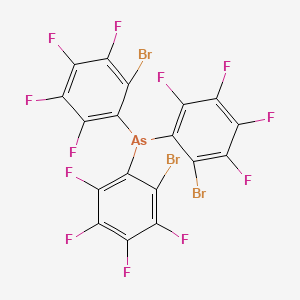


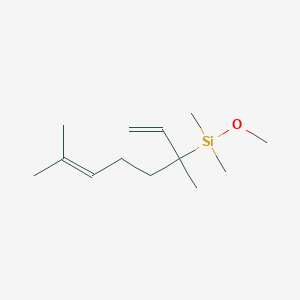
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
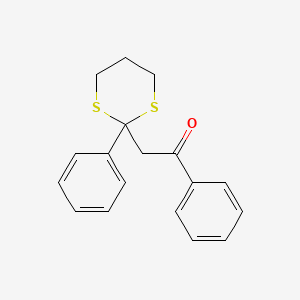
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
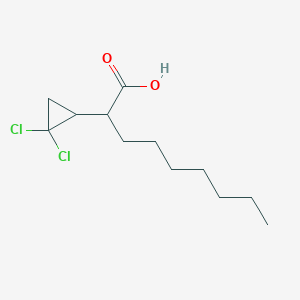
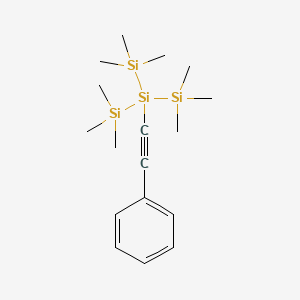
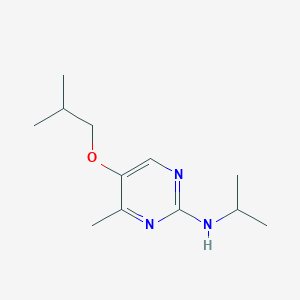
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
